![molecular formula C24H21F4N3O B2627564 N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 303151-19-1](/img/structure/B2627564.png)

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

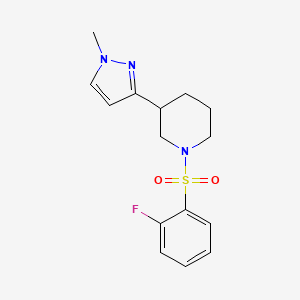

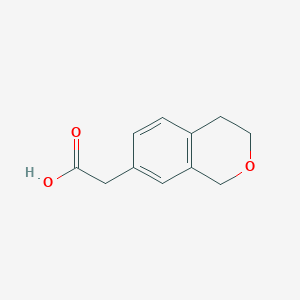

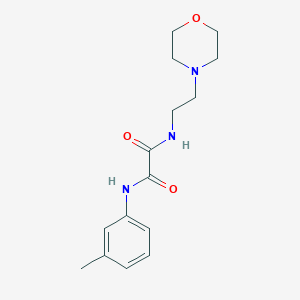

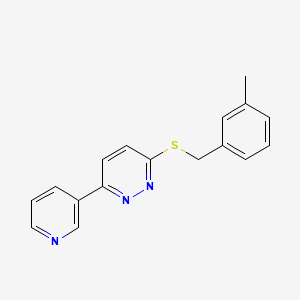

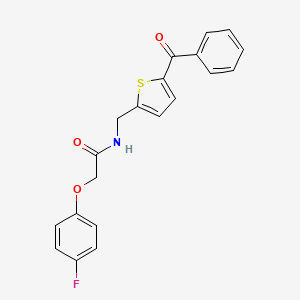

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a chemical compound with the molecular formula C24H21F4N3O and a molecular weight of 443.446 . It is not intended for human or veterinary use, but for research purposes only.

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, with a combination of fluorophenyl, piperazino, and trifluoromethyl groups attached to a benzenecarboxamide core .Scientific Research Applications

Synthesis of Neuroleptic Agents

This compound plays a pivotal role in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which are crucial for psychiatric treatments. The synthesis involves key intermediates like 4,4-bis(p-fluorophenyl)butylbromide, highlighting the compound's significance in medicinal chemistry for producing pharmaceuticals with neuroleptic properties (Botteghi et al., 2001).

Fluorescent Logic Gates

Another fascinating application is in the development of solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates. These compounds, incorporating piperazine moieties, serve as fluorescent logic gates that can be reconfigured based on solvent polarity, offering potential tools for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Antineoplastic Tyrosine Kinase Inhibitor

The compound is also a structural component of Flumatinib (HH-GV678), an antineoplastic tyrosine kinase inhibitor undergoing clinical trials for treating chronic myelogenous leukemia. The study of its metabolism in patients reveals insights into its pharmacokinetics, metabolic pathways, and the role of its structural components in therapeutic applications (Gong et al., 2010).

Antibacterial Quinolones

In antibacterial research, modifications of quinolone derivatives incorporating piperazine units have demonstrated efficacy similar to established antibiotics like ciprofloxacin. This underscores the compound's utility in enhancing the antibacterial activity of quinolone-based medications (Ziegler et al., 1990).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with equilibrative nucleoside transporters (ents), showing more selectivity towards ent2 than ent1 .

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets (such as ents) and induce changes in their function .

Biochemical Pathways

Similar compounds have been found to play a vital role in nucleotide synthesis and regulation of adenosine function .

Pharmacokinetics

The compound has a predicted density of 1170±006 g/cm3 and a boiling point of 5770±500 °C .

Result of Action

Similar compounds have been found to inhibit ents, which play a vital role in nucleotide synthesis and regulation of adenosine function .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Properties

IUPAC Name |

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F4N3O/c25-19-4-8-21(9-5-19)30-12-14-31(15-13-30)22-10-6-20(7-11-22)29-23(32)17-2-1-3-18(16-17)24(26,27)28/h1-11,16H,12-15H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVSTAJBIMBLJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2627481.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2627482.png)

![methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2627490.png)

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2627495.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)